2-(1-Piperidinylmethyl)-3-pyridinyl dimethylcarbamate ethanedioate (1:1) 2-(1-Piperidinylmethyl)-3-pyridinyl dimethylcarbamate ethanedioate (1:1)
Brand Name: Vulcanchem
CAS No.: 169128-47-6
VCID: VC0061283
InChI: InChI=1S/C14H21N3O2.C2H2O4/c1-16(2)14(18)19-13-7-6-8-15-12(13)11-17-9-4-3-5-10-17;3-1(4)2(5)6/h6-8H,3-5,9-11H2,1-2H3;(H,3,4)(H,5,6)
SMILES: CN(C)C(=O)OC1=C(N=CC=C1)CN2CCCCC2.C(=O)(C(=O)O)O
Molecular Formula: C16H23N3O6
Molecular Weight: 353.37 g/mol

2-(1-Piperidinylmethyl)-3-pyridinyl dimethylcarbamate ethanedioate (1:1)

CAS No.: 169128-47-6

Main Products

VCID: VC0061283

Molecular Formula: C16H23N3O6

Molecular Weight: 353.37 g/mol

2-(1-Piperidinylmethyl)-3-pyridinyl dimethylcarbamate ethanedioate (1:1) - 169128-47-6

CAS No. 169128-47-6
Product Name 2-(1-Piperidinylmethyl)-3-pyridinyl dimethylcarbamate ethanedioate (1:1)
Molecular Formula C16H23N3O6
Molecular Weight 353.37 g/mol
IUPAC Name oxalic acid;[2-(piperidin-1-ylmethyl)pyridin-3-yl] N,N-dimethylcarbamate
Standard InChI InChI=1S/C14H21N3O2.C2H2O4/c1-16(2)14(18)19-13-7-6-8-15-12(13)11-17-9-4-3-5-10-17;3-1(4)2(5)6/h6-8H,3-5,9-11H2,1-2H3;(H,3,4)(H,5,6)
Standard InChIKey QGTFKJYEKRWNIV-UHFFFAOYSA-N
SMILES CN(C)C(=O)OC1=C(N=CC=C1)CN2CCCCC2.C(=O)(C(=O)O)O
Canonical SMILES CN(C)C(=O)OC1=C(N=CC=C1)CN2CCCCC2.C(=O)(C(=O)O)O
Synonyms 3-Pyridinol, 2-(1-piperidinylmethyl)-, dimethylcarbamate, oxalate
PubChem Compound 3074960
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator